molecular formula C10H7N3O2 B1619981 1h-Indole-3-acetonitrile, 6-nitro- CAS No. 7255-88-1

1h-Indole-3-acetonitrile, 6-nitro-

Cat. No.: B1619981
CAS No.: 7255-88-1
M. Wt: 201.18 g/mol
InChI Key: GLEFBYIVFCNNOK-UHFFFAOYSA-N
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Description

1H-Indole-3-acetonitrile, 6-nitro- is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

The synthesis of 1H-Indole-3-acetonitrile, 6-nitro- typically involves the nitration of 1H-Indole-3-acetonitrile. One common method is the reaction of 1H-Indole-3-acetonitrile with a nitrating agent such as nitric acid in the presence of a catalyst. The reaction conditions, including temperature and solvent, can significantly affect the yield and purity of the product . Industrial production methods may involve more efficient and scalable processes, such as continuous flow nitration, to produce the compound in larger quantities.

Chemical Reactions Analysis

1H-Indole-3-acetonitrile, 6-nitro- undergoes various chemical reactions, including:

Scientific Research Applications

1H-Indole-3-acetonitrile, 6-nitro- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1H-Indole-3-acetonitrile, 6-nitro- involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation . The exact molecular targets and pathways can vary depending on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

1H-Indole-3-acetonitrile, 6-nitro- can be compared with other similar compounds, such as:

These comparisons highlight the unique features of 1H-Indole-3-acetonitrile, 6-nitro- and its potential advantages in various applications.

Properties

IUPAC Name

2-(6-nitro-1H-indol-3-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O2/c11-4-3-7-6-12-10-5-8(13(14)15)1-2-9(7)10/h1-2,5-6,12H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLEFBYIVFCNNOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])NC=C2CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60993409
Record name (6-Nitro-1H-indol-3-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60993409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7255-88-1
Record name NSC74242
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74242
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (6-Nitro-1H-indol-3-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60993409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a mixture of DMF (35 mL) and MeI (74.6 g, 0.53 mol) in water (35 mL) and THF (400 mL) was added dimethyl-(6-nitro-1H-indol-3-ylmethyl)-amine (23 g, 0.105 mol). After the reaction mixture was refluxed for 10 min, potassium cyanide (54.6 g, 0.84 mol) was added and the mixture was kept refluxing overnight. The mixture was then cooled to room temperature and filtered. The filtrate was washed with brine (300 mL×3), dried over Na2SO4, filtered and concentrated. The residue was purified by column chromatography to give (6-nitro-1H-indol-3-yl)-acetonitrile (B-9-a) (7.5 g, 36%).
Name
Quantity
35 mL
Type
reactant
Reaction Step One
Name
Quantity
74.6 g
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
23 g
Type
reactant
Reaction Step Two
Quantity
54.6 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a stirred solution of 44.27 g (0.204 mol) of 6-nitrogramine (12) [Jackson B. Hester J. Org. Chem., 29: 1158 (1964)] in 450 ml of acetonitrile 44.59 g (0.31 mol) of methyl iodide was added at 0-5° C. over a period of an hour. The reaction mixture was stirred at room temperature for three hours, then a solution of 26.6 g (0.543 mol) of sodium cyanide in 225 ml of water added at once. The reaction mixture was heated at 32° C. overnight, cooled to room temperature and the product extracted 3 times with a total of 800 ml of ethyl acetate and 300 ml of water. The combined extracts were washed with water, 1N-HCl solution, a saturated sodium bicarbonate solution, dried on MgSO4 and the solvent evaporated in vacuo. The orange-brown residue (41.3 g) was dissolved in 200 ml of warm ethyl acetate and passed through a small pad of silica gel to produce 28.9 g (70.4%) of (6-nitro-1H-indolyl-3-yl)-acetonitrile (13) as a yellow solid after evaporation of the solvent.
Quantity
44.27 g
Type
reactant
Reaction Step One
Quantity
450 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
26.6 g
Type
reactant
Reaction Step Two
Name
Quantity
225 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a mixture of DMF (35 mL) and Mel (74.6 g, 0.53 mol) in water (35 mL) and THF (400 mL) was added dimethyl-(6-nitro-1H-indol-3-ylmethyl)-amine (23 g, 0.105 mol). After the reaction mixture was refluxed for 10 min, potassium cyanide (54.6 g, 0.84 mol) was added and the mixture was kept refluxing overnight. The mixture was then cooled to room temperature and filtered. The filtrate was washed with brine (300 mL×3), dried over Na2SO4, filtered and concentrated. The residue was purified by column chromatography to give (6-nitro-1H-indol-3-yl)-acetonitrile (B-9-a) (7.5 g, 36%).
Name
Quantity
35 mL
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Name
Quantity
400 mL
Type
reactant
Reaction Step Two
Quantity
23 g
Type
reactant
Reaction Step Two
Quantity
54.6 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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